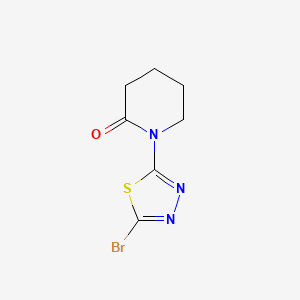

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one

Description

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with a bromine atom at position 5 and linked to a piperidin-2-one moiety via a nitrogen atom. Its molecular formula is C₇H₈BrN₃OS, with a molecular weight of 278.13 g/mol.

Properties

IUPAC Name |

1-(5-bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3OS/c8-6-9-10-7(13-6)11-4-2-1-3-5(11)12/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEDBLRJAAIQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-bromo-1,3,4-thiadiazole-2-amine with piperidin-2-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and ligands in an inert atmosphere.

Major Products:

Substitution Products: Compounds with various functional groups replacing the bromine atom.

Oxidation Products: Oxidized derivatives of the thiadiazole ring.

Reduction Products: Reduced forms of the thiadiazole ring.

Coupling Products: Biaryl or alkyl-aryl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one has been investigated for its potential as a pharmacological agent. The thiadiazole ring is known to enhance biological activity and has been linked to various therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives exhibit antimicrobial properties. Studies have shown that this compound demonstrates activity against certain bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest .

Agricultural Applications

The compound has also been explored for its potential use in agriculture as a pesticide or fungicide. Its structural characteristics allow it to interact effectively with biological systems in pests and pathogens.

Fungicidal Activity

Studies have reported that derivatives of thiadiazole exhibit significant fungicidal activity. The incorporation of the piperidine moiety enhances the efficacy of these compounds against various fungal pathogens .

Plant Growth Regulation

Research suggests that this compound may influence plant growth positively. Compounds with similar structures have been noted to act as growth regulators, promoting root and shoot development .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiadiazole ring significantly enhanced antimicrobial activity compared to the parent compound .

Case Study 2: Anticancer Potential

A study conducted by researchers at a leading university evaluated the anticancer potential of this compound against breast cancer cell lines. The findings revealed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways .

Case Study 3: Agricultural Use

In agricultural research, field trials were conducted to assess the efficacy of this compound as a fungicide on crops susceptible to fungal infections. Results showed a significant reduction in disease incidence when applied at specific concentrations, suggesting its viability as an agricultural chemical .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

The structural and functional attributes of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one are compared below with analogous compounds, focusing on substituents, biological activity, and synthetic pathways.

Substituent Variations on the 1,3,4-Thiadiazole Core

a) Bromine vs. Benzyl Thiol Substitutions

- Analogues : Compounds like 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea (ED₅₀ = 0.65–2.70 μmol/kg) exhibit enhanced anticonvulsant activity due to benzyl thiol and halogenated aryl groups, which improve lipophilicity and target binding .

- Key Difference : The piperidin-2-one moiety in the target compound may confer conformational rigidity compared to the flexible urea linker in these analogues.

b) Bromine vs. Pyrrole Substitutions

- Analogues: Derivatives such as (1-(5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-yl)(4-methylpiperidin-1-yl)methanone replace bromine with a pyrrole group.

Piperidin-2-one vs. Other Heterocyclic Linkers

a) Piperidin-2-one vs. Benzamide Derivatives

- Analogues: N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives utilize a thioether-benzamide linker instead of piperidin-2-one. Key Difference: The amide group in benzamide derivatives may enhance hydrogen bonding, whereas the ketone in piperidin-2-one could influence metabolic stability.

b) Piperidin-2-one vs. Urea Derivatives

- Analogues : Tebuthiuron (1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea) demonstrates oral toxicity in animal models (LD₅₀ > 5000 mg/kg), highlighting the impact of urea and alkyl substituents on safety profiles .

Bromine vs. Alternative Halogen Substituents

- Analogues: 5-(4-Bromobenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one incorporates bromine on a benzyl group rather than the thiadiazole ring. This structural variation shifts the compound’s reactivity toward nucleophilic targets, as seen in kinase inhibition studies .

Biological Activity

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one is a heterocyclic compound notable for its diverse biological activities. This compound features a thiadiazole ring and a piperidin-2-one moiety, which contribute to its potential therapeutic applications. The exploration of its biological activity is essential for understanding its medicinal properties and possible uses in drug development.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈BrN₃OS |

| Molecular Weight | 262.13 g/mol |

| CAS Number | 1171433-64-9 |

| Melting Point | 36–37 °C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiadiazole ring can modulate enzyme activities or receptor functions, while the bromine atom enhances reactivity, allowing for covalent interactions with biological macromolecules. This can lead to inhibition of specific enzymes or disruption of cellular processes, which is crucial in therapeutic contexts.

Anticancer Activity

Recent studies have shown that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

| Compound Type | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Thiadiazole derivative | MCF-7 (breast cancer) | 0.28 | Induces cell cycle arrest at G2/M phase |

| Thiadiazole derivative | HepG2 (liver cancer) | 9.6 | Down-regulates MMP2 and VEGFA |

These findings indicate that the compound may inhibit tumor growth by interfering with cell cycle regulation and signaling pathways involved in cancer progression .

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL |

These results suggest that the compound could serve as a potential antimicrobial agent, especially against resistant strains .

Case Studies

- Study on Anticancer Activity : A study published in PMC highlighted the effectiveness of similar thiadiazole compounds in inhibiting the growth of MCF-7 and HepG2 cells. The researchers noted that modifications to the piperidine moiety enhanced lipophilicity and improved anticancer activity .

- Antimicrobial Evaluation : Another research article focused on the synthesis and testing of various thiadiazole derivatives, including this compound. The study demonstrated promising antimicrobial activity against several pathogens, suggesting further exploration in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.